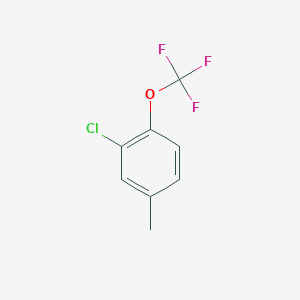

2-Chloro-4-methyl-1-(trifluoromethoxy)benzene

Description

Context and Significance in Contemporary Organic Chemistry Research

The significance of 2-Chloro-4-methyl-1-(trifluoromethoxy)benzene in modern organic chemistry stems primarily from its utility as a chemical intermediate. The presence of fluorine-containing groups in organic molecules is a key strategy in medicinal and agricultural chemistry. Fluorinated groups, such as trifluoromethoxy (-OCF3), can dramatically alter a molecule's physical and chemical properties.

The trifluoromethoxy group, in particular, is gaining prominence as a substituent in the design of bioactive compounds. beilstein-journals.orgnih.gov It is often considered a "super-halogen" because its electronic properties are similar to that of a chlorine atom, yet it offers distinct steric and lipophilic characteristics. beilstein-journals.org The inclusion of the -OCF3 group can enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. mdpi.com Furthermore, it significantly increases lipophilicity, which can improve a compound's ability to cross biological membranes, potentially enhancing its bioavailability and efficacy. nih.govmdpi.com

The specific arrangement of substituents on this compound—chloro, methyl, and trifluoromethoxy—provides multiple reactive sites and influences the regioselectivity of subsequent chemical transformations. This makes it a valuable precursor for creating libraries of complex molecules for screening in drug discovery and crop protection research. Its role as a building block is evidenced by its use in the synthesis of related compounds, such as Benzene (B151609), 2-chloro-4-(chloromethyl)-1-(trifluoromethoxy)-, which can then be used in further synthetic steps. appchemical.com

Unique Structural Attributes and Their Influence on Chemical Behavior

The chemical behavior of this compound is a direct consequence of the interplay between the electronic and steric effects of its three distinct substituents on the aromatic ring.

Substituent Effects on the Benzene Ring:

Chloro Group (-Cl): Similar to the -OCF3 group, the chlorine atom is an electronegative element that deactivates the ring through induction (-I). It also possesses lone pairs that can be donated through resonance (+M), making it an ortho, para-director.

Methyl Group (-CH3): In contrast, the methyl group is an electron-donating group through hyperconjugation and a weak inductive effect (+I). youtube.com This effect activates the benzene ring, making it more reactive towards electrophiles, and also directs substitution to the ortho and para positions. youtube.com

The combined influence of these groups results in a complex reactivity pattern. The activating effect of the methyl group is counteracted by the deactivating effects of the chloro and trifluoromethoxy groups. The directing effects of all three substituents are crucial for predicting the outcome of substitution reactions on the remaining open positions of the benzene ring.

Furthermore, the trifluoromethoxy group is one of the most lipophilic substituents used in drug design, a property quantified by the Hansch lipophilicity parameter (π). mdpi.com

Comparison of Substituent Lipophilicity:

| Substituent | Hansch Lipophilicity Parameter (π) |

| -OCF3 | +1.04 |

| -CF3 | +0.88 |

| -Cl | +0.71 |

| -F | +0.14 |

| -CH3 | +0.56 |

| -OCH3 | -0.02 |

Data sourced from referenced literature. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-methyl-1-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O/c1-5-2-3-7(6(9)4-5)13-8(10,11)12/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLALBYGRUCKRIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401251636 | |

| Record name | 2-Chloro-4-methyl-1-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401251636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75462-60-1 | |

| Record name | 2-Chloro-4-methyl-1-(trifluoromethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75462-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-methyl-1-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401251636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Established Synthetic Pathways for 2-Chloro-4-methyl-1-(trifluoromethoxy)benzene

The synthesis of this compound is primarily achieved through pathways that first establish the 2-chloro-4-methylphenol core structure. This key intermediate is then subjected to trifluoromethoxylation. An alternative conceptual strategy involves the synthesis of the analogous trifluoromethyl compound, which utilizes different but related methodologies.

Sequential Introduction of Halogen and Methyl Groups Preceding Trifluoromethoxylation

A logical and established route to the necessary 2-chloro-4-methylphenol precursor involves the stepwise functionalization of a simpler aromatic starting material. This can be approached by first introducing the methyl group followed by chlorination, or vice versa.

The Friedel-Crafts alkylation is a cornerstone of electrophilic aromatic substitution used to install alkyl groups onto an aromatic ring. allen.invedantu.com In a potential pathway to the target precursor, chlorobenzene (B131634) can be treated with a methylating agent like methyl chloride in the presence of a strong Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃). vedantu.comyoutube.com

The reaction proceeds through the formation of a methyl carbocation electrophile, which then attacks the electron-rich benzene (B151609) ring. vedantu.com Due to the ortho-, para-directing nature of the chlorine substituent, the reaction yields a mixture of two isomers: 1-chloro-2-methylbenzene (ortho product) and 1-chloro-4-methylbenzene (para product). youtube.comquora.com The para isomer is generally the major product. youtube.com This 1-chloro-4-methylbenzene can then be hydroxylated to form the required phenol intermediate, although this subsequent step can be complex.

Table 1: Representative Friedel-Crafts Alkylation of Chlorobenzene

| Starting Material | Reagent | Catalyst | Products | Major Product |

| Chlorobenzene | Methyl Chloride (CH₃Cl) | Anhydrous AlCl₃ | 1-Chloro-2-methylbenzene, 1-Chloro-4-methylbenzene | 1-Chloro-4-methylbenzene youtube.com |

A more direct route to the key intermediate, 2-chloro-4-methylphenol, involves the chlorination of 4-methylphenol (p-cresol). The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group. Since the para position is already occupied by the methyl group, electrophilic substitution is directed to the ortho positions.

The selective chlorination of p-cresol at the ortho-position can be achieved using various chlorinating agents in the presence of a catalyst system. google.comquickcompany.in A process for preparing 2-chloro-4-methylphenol in high yield involves reacting 4-methylphenol with a chlorinating agent like sulfuryl chloride (SO₂Cl₂) or chlorine gas. google.comprepchem.com The reaction is catalyzed by a Lewis acid, and high isomeric and stage selectivity can be achieved. google.com This method efficiently produces the direct precursor required for the final trifluoromethoxylation step.

Table 2: Electrophilic Chlorination of 4-Methylphenol

| Starting Material | Reagent | Catalyst System | Product |

| 4-Methylphenol (p-Cresol) | Sulfuryl Chloride (SO₂Cl₂) or Cl₂ | Lewis Acid (e.g., AlCl₃) and/or Diaryl Sulfide | 2-Chloro-4-methylphenol google.com |

Trifluoromethylation of Halogenated Aromatic Precursors

While the target molecule contains a trifluoromethoxy (-OCF₃) group, a related synthetic strategy involves the synthesis of the trifluoromethyl (-CF₃) analogue, 2-chloro-4-methyl-1-(trifluoromethyl)benzene. This pathway often begins with a precursor containing an amino group that is transformed into the trifluoromethyl group.

Modern trifluoromethylation of aryl halides is often accomplished using copper-mediated or palladium-catalyzed cross-coupling reactions. acs.orgbeilstein-journals.orgnih.gov A particularly effective method for introducing a trifluoromethyl group that avoids direct halogen coupling is the Sandmeyer-type trifluoromethylation reaction. wikipedia.orgnih.gov

This transformation begins with a substituted aromatic amine, in this case, 2-chloro-4-methylaniline. guidechem.comsigmaaldrich.com The amine is first converted into a diazonium salt using an alkyl nitrite (like tert-butyl nitrite) or sodium nitrite with acid. wikipedia.orgresearchgate.net The resulting diazonium salt is then treated with a trifluoromethyl source, such as trifluoromethyltrimethylsilane (TMSCF₃), in the presence of a copper catalyst. organic-chemistry.org This process facilitates the replacement of the diazonium group with a trifluoromethyl group, yielding 2-chloro-4-methyl-1-(trifluoromethyl)benzene. organic-chemistry.org This Sandmeyer approach is valued for its mild conditions and tolerance of various functional groups on the aromatic ring. organic-chemistry.org

Table 3: Sandmeyer-Type Trifluoromethylation

| Starting Material | Diazotization Reagent | Trifluoromethylating Agent | Catalyst | Product |

| 2-Chloro-4-methylaniline | t-BuONO or NaNO₂/H⁺ | TMSCF₃ | Copper(I) salt | 2-Chloro-4-methyl-1-(trifluoromethyl)benzene organic-chemistry.org |

The definitive step in synthesizing the target compound, this compound, is the conversion of the hydroxyl group of 2-chloro-4-methylphenol into a trifluoromethoxy group. This is not a classical nucleophilic substitution on the aromatic ring itself, but rather a reaction at the phenolic oxygen.

The direct nucleophilic substitution using a "CF₃O⁻" anion is challenging due to the anion's instability. researchgate.net Therefore, specialized reagents and methods have been developed for what is formally an O-trifluoromethylation. Early methods involved harsh conditions, such as the chlorination of anisole derivatives followed by a high-temperature halogen-fluorine exchange with reagents like antimony trifluoride. mdpi.com

More contemporary and milder methods are now preferred. These often involve the reaction of the phenol (or its corresponding phenoxide) with an electrophilic trifluoromethoxylation reagent. While specific examples for 2-chloro-4-methylphenol are not detailed in broad literature, general methods for phenols are applicable. These include reacting the phenol with hypervalent iodine compounds, such as Togni reagents, or employing a two-step process where the phenol is first converted to an aryloxydifluoroacetic acid, which is then decarboxylatively fluorinated with a reagent like Selectfluor. mdpi.com

Alternative Starting Materials and Their Conversions

A key strategy in the synthesis of this compound involves the sequential introduction of the required functional groups onto a basic benzene ring structure. This often begins with a readily available phenolic precursor.

A logical synthetic route to this compound commences with a phenolic precursor, which is first chlorinated and then subjected to trifluoromethoxylation. The starting material of choice is 4-methylphenol (p-cresol) due to its commercial availability and the directing effects of the hydroxyl and methyl groups.

The chlorination of 4-methylphenol is a critical step that must be regioselective to yield the desired 2-chloro-4-methylphenol intermediate. The hydroxyl group is a strongly activating ortho-, para-director. Since the para position is blocked by the methyl group, chlorination is directed to the ortho positions. To achieve high selectivity for monochlorination at the position ortho to the hydroxyl group, specific reagents and conditions are employed.

A common method for this selective chlorination is the reaction of 4-methylphenol with a chlorinating agent in the presence of a catalyst system. Sulfuryl chloride (SO₂Cl₂) is a frequently used chlorinating agent for this purpose. The reaction can be catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), often in combination with a diaryl sulphide co-catalyst to enhance regioselectivity. mdpi.com This process can achieve high yields of 2-chloro-4-methylphenol, with high isomeric purity. mdpi.com The reaction temperature is typically maintained between 0°C and 100°C. mdpi.com

| Starting Material | Chlorinating Agent | Catalyst System | Product | Reported Yield |

|---|---|---|---|---|

| 4-methylphenol | Sulfuryl chloride (SO₂Cl₂) | Lewis Acid (e.g., AlCl₃) and Diaryl Sulphide | 2-chloro-4-methylphenol | >90% |

Once 2-chloro-4-methylphenol is synthesized, the subsequent step is the introduction of the trifluoromethoxy group. This can be achieved through various methods, such as a two-step process involving the formation of a xanthate intermediate followed by oxidative desulfurization-fluorination. nih.govacs.org Another approach is the direct silver-mediated O-trifluoromethylation using a trifluoromethyl source like trimethyl(trifluoromethyl)silane (TMSCF₃). nih.gov

While trifluoromethanesulfonic anhydride (Tf₂O) is a valuable reagent in organic synthesis, it is primarily used as a powerful triflating agent to convert hydroxyl groups into trifluoromethanesulfonates (-OTf), which are excellent leaving groups. bohrium.comnih.gov It is not a direct source for the trifluoromethoxy (-OCF₃) group. However, under photoredox-catalyzed conditions, it can act as a source of the trifluoromethyl radical for C-H trifluoromethylation. bohrium.comnih.gov

The synthesis of aryl trifluoromethyl ethers from phenolic precursors is more accurately achieved through other specialized methods. One prominent two-step procedure involves the conversion of the phenol to a xanthate, followed by an oxidative desulfurization-fluorination reaction. nih.govacs.orgberkeley.edu For instance, 2-chloro-4-methylphenol can be reacted with a base, carbon disulfide (CS₂), and methyl iodide (MeI) to form the corresponding xanthate. This intermediate is then treated with a fluorinating agent like diethylaminosulfur trifluoride (DAST) or in the presence of a reagent like N-iodosuccinimide (NIS) to yield the final product, this compound.

More direct approaches for the O-trifluoromethylation of phenols have also been developed. These include:

Silver-Mediated Oxidative Trifluoromethylation : This method utilizes a silver salt to mediate the reaction between a phenol and a trifluoromethyl source, such as TMSCF₃, in the presence of an oxidant. nih.gov

Electrophilic Trifluoromethylation : Reagents like Umemoto's or Togni's reagents can directly trifluoromethylate the oxygen atom of a phenol, although this can sometimes be challenging due to the "hard" nature of the oxygen atom, leading to potential competition from C-trifluoromethylation. mdpi.comcas.cnnih.gov

| Precursor | Method | Key Reagents | Product |

|---|---|---|---|

| 2-chloro-4-methylphenol | Xanthate Intermediate | 1. CS₂, MeI; 2. Fluorinating Agent (e.g., DAST) | This compound |

| 2-chloro-4-methylphenol | Silver-Mediated O-Trifluoromethylation | TMSCF₃, Silver Salt, Oxidant | This compound |

Advanced and Novel Synthetic Approaches

Recent advancements in synthetic chemistry have led to the development of more sophisticated methods for the synthesis of complex aromatic compounds like this compound. These methods often offer higher efficiency, greater functional group tolerance, and more sustainable reaction conditions.

Metal-catalyzed reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, allowing for the targeted synthesis of complex molecules.

Once this compound is synthesized, it can serve as a scaffold for the creation of more complex derivatives through metal-catalyzed cross-coupling reactions. The chlorine atom on the benzene ring is a versatile handle for such transformations. Palladium-catalyzed reactions like the Suzuki, Stille, or Buchwald-Hartwig couplings can be employed to introduce a wide variety of substituents at the 2-position.

For example, a Suzuki coupling reaction could be used to introduce a new aryl or alkyl group by reacting this compound with a boronic acid in the presence of a palladium catalyst and a base. Similarly, a Buchwald-Hartwig amination could install a nitrogen-containing functional group. These reactions are known for their high regioselectivity and broad substrate scope.

| Reaction Type | Coupling Partner | Catalyst System | Potential Product |

|---|---|---|---|

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 4-methyl-2-phenyl-1-(trifluoromethoxy)benzene |

| Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃, Ligand (e.g., XPhos), Base (e.g., NaOtBu) | N-(4-methyl-2-(trifluoromethoxy)phenyl)aniline |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 4-methyl-1-(phenylethynyl)-2-(trifluoromethoxy)benzene |

Mechanochemistry, which involves chemical reactions induced by mechanical energy (e.g., ball milling), has emerged as a green and efficient alternative to traditional solution-based synthesis. This approach can lead to faster reaction times, higher yields, and reduced solvent waste.

A novel mechanochemical method for the synthesis of aryl trifluoromethyl ethers involves the substitution of an aromatic amino group with the OCF₃ functionality. nih.gov This strategy could be applied to the synthesis of this compound by starting with 2-chloro-4-methylaniline. The aniline is first converted into a pyridinium salt intermediate by reacting it with a pyrylium tetrafluoroborate reagent under ball-milling conditions. This intermediate then undergoes a nucleophilic aromatic substitution (SₙAr) with a trifluoromethoxide source, also under mechanochemical conditions, to yield the desired aryl trifluoromethyl ether. nih.gov This one-pot, two-step mechanochemical protocol is highly efficient and tolerates a variety of functional groups. nih.gov

| Starting Material | Key Reagents | Methodology | Product |

|---|---|---|---|

| 2-chloro-4-methylaniline | Pyrylium tetrafluoroborate, Trifluoromethoxide source | Mechanochemical ball milling | This compound |

This mechanochemical approach represents a significant advancement in the synthesis of trifluoromethoxy-substituted arenes, offering a scalable and environmentally friendly alternative to traditional methods.

Strategies for Controlling Regioselectivity and Stereochemistry in Synthesis

Regioselectivity

The primary challenge in the synthesis of this compound is achieving the desired 1,2,4-substitution pattern. The regiochemical outcome of electrophilic aromatic substitution reactions is governed by the electronic properties of the substituents already present on the aromatic ring. msu.edusaskoer.ca

The methyl group (-CH₃) is an activating, ortho, para-director due to its electron-donating inductive and hyperconjugation effects. youtube.com

Given these directing effects, two primary retrosynthetic pathways can be considered, each with distinct regioselectivity challenges:

Pathway A: Electrophilic Chlorination of 4-methyl-1-(trifluoromethoxy)benzene. In this approach, the starting material has both the methyl and trifluoromethoxy groups. Both groups direct an incoming electrophile (Cl⁺) to the positions ortho to them. This would result in chlorination at position 2 (ortho to -OCF₃ and meta to -CH₃) and position 3 (ortho to -CH₃ and meta to -OCF₃), leading to a mixture of isomers that would be difficult to separate, thus reducing the process efficiency.

Pathway B: Trifluoromethoxylation of 2-chloro-4-methylphenol. This strategy offers superior regiochemical control. It involves first establishing the chloro and methyl groups in the desired orientation to form the intermediate 2-chloro-4-methylphenol, followed by the introduction of the trifluoromethoxy group. The synthesis of the 2-chloro-4-methylphenol intermediate from 4-methylphenol (p-cresol) via electrophilic chlorination is a critical step where regioselectivity must be controlled to favor chlorination at the ortho position relative to the hydroxyl group, rather than the other available ortho position.

Research has shown that high regioselectivity in the chlorination of 4-methylphenol can be achieved by using a specific catalyst system. A dual catalyst system comprising a Lewis acid (e.g., AlCl₃) and a diaryl sulphide (e.g., diphenyl sulphide) has been demonstrated to be highly effective. google.com This system selectively directs the chlorination to the position ortho to the strongly activating hydroxyl group, yielding the desired 2-chloro-4-methylphenol with high purity. google.com

| Catalyst System | Chlorinating Agent | Temperature (°C) | Selectivity for 2-chloro-4-methylphenol (%) | Reference |

| AlCl₃ and Diphenyl sulphide | Sulphuryl chloride | 20–33 | 96.73 | google.com |

| AlCl₃ and 4,4'-dimethyl-diphenyl sulphide | Sulphuryl chloride | 20–25 | 96.2 | google.com |

| AlCl₃ and Diphenyl sulphide | Sulphuryl chloride | 23–25 | 93.23 | google.com |

Stereochemistry

The target molecule, this compound, is achiral and does not possess any stereocenters. Therefore, the control of stereochemistry is not a factor in its synthesis.

Optimization of Reaction Conditions and Process Efficiency in Laboratory Synthesis

Optimizing reaction conditions is crucial for maximizing yield, minimizing byproducts, and ensuring the scalability and efficiency of a synthesis. For a multi-step synthesis of this compound, each step must be individually optimized.

Optimization of the Chlorination of 4-Methylphenol

The synthesis of the key intermediate, 2-chloro-4-methylphenol, provides a clear example of process optimization. The objective is to achieve high conversion of the starting material while maintaining high selectivity for the desired ortho-chloro isomer. According to patent literature, key parameters for optimization include the choice and amount of catalyst, the chlorinating agent, and the reaction temperature. google.com

Using a combination of a Lewis acid and a diaryl sulphide catalyst not only enhances regioselectivity but also allows the reaction to proceed to near-complete consumption of the starting 4-methylphenol. google.com The temperature must be carefully controlled, as higher temperatures can lead to the formation of undesired isomers and other byproducts. The optimal temperature range is typically between 20°C and 35°C. google.com

| Parameter | Condition | Effect on Efficiency | Reference |

| Catalyst | 1% AlCl₃ + 1% Diphenyl sulphide | High selectivity (96.7%) and high conversion of starting material. | google.com |

| Chlorinating Agent | Sulphuryl chloride | Efficient and allows for controlled addition. | google.com |

| Temperature | 20–33°C | Balances reaction rate with selectivity, minimizing byproduct formation. | google.com |

| Solvent | None (neat) | Increases process efficiency by reducing solvent purchase and removal costs. | google.com |

Optimization of the Trifluoromethoxylation Step

The conversion of the hydroxyl group of 2-chloro-4-methylphenol to a trifluoromethoxy group is the final key transformation. Historically, methods for creating aryl trifluoromethyl ethers involved harsh reagents and conditions, such as the reaction of the corresponding anisole (methoxybenzene) derivative with antimony trifluoride and antimony pentachloride, or the use of sulfur tetrafluoride (SF₄) on a fluoroformate intermediate at high temperatures (140-175°C). beilstein-journals.org These methods often suffer from low yields, the need for specialized high-pressure equipment, and the use of highly toxic reagents. beilstein-journals.orggoogle.com

Modern laboratory synthesis focuses on milder and more efficient methods. Optimization strategies include:

Reagent Selection: The development of electrophilic trifluoromethylating agents, such as hypervalent iodine compounds (e.g., Togni reagents), offers a more benign alternative to older methods. mdpi.com These reagents can operate under milder conditions, though optimization of catalysts and additives is often required.

Reaction Conditions: For syntheses that proceed through a chlorination/fluorination sequence (e.g., converting a methoxy group to a trifluoromethoxy group), the optimization of temperature and pressure is critical. For instance, the fluorination of a trichloromethoxy group using anhydrous hydrogen fluoride (AHF) is typically performed in an autoclave at elevated temperatures (e.g., 80°C) and pressures to achieve good conversion. google.com Careful control of reaction time (e.g., 4-6 hours) is necessary to ensure completion without degradation. google.com

By systematically optimizing the catalyst system for the chlorination step and selecting a modern, efficient method for the trifluoromethoxylation step, the laboratory synthesis of this compound can be achieved with high purity and yield.

Chemical Reactivity and Mechanistic Investigations

Aromatic Substitution Reactions of 2-Chloro-4-methyl-1-(trifluoromethoxy)benzene

Electrophilic Aromatic Substitution Patterns and Regiodirecting Effects

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The rate and regioselectivity of this reaction on this compound are determined by the interplay of the directing effects of the existing substituents.

The three substituents have distinct electronic characteristics:

Methyl group (-CH3): This is an activating group that donates electron density to the ring primarily through an inductive effect and hyperconjugation. It directs incoming electrophiles to the ortho and para positions. youtube.comlibretexts.org

Chloro group (-Cl): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect but are ortho, para-directing because their lone pair electrons can stabilize the cationic intermediate (arenium ion) through resonance. pressbooks.pubunizin.org

In this compound, the available positions for substitution are C3, C5, and C6. The directing effects of the substituents on these positions are summarized below.

Interactive Data Table: Regiodirecting Effects of Substituents

| Position for Substitution | Directed by -OCF3 (at C1) | Directed by -Cl (at C2) | Directed by -CH3 (at C4) | Overall Predicted Favorability |

| C3 | --- | ortho | ortho | Moderately Favorable (Reinforced by -Cl and -CH3) |

| C5 | para | meta | ortho | Favorable (Strongly directed by -OCF3, also directed by -CH3) |

| C6 | ortho | para | --- | Favorable (Directed by -OCF3 and -Cl) |

The final product distribution depends on the balance between these electronic directing effects and steric hindrance. The methyl group is a stronger activating director than the deactivating chloro and trifluoromethoxy groups. youtube.com However, the trifluoromethoxy group has a pronounced preference for para substitution. beilstein-journals.org Therefore, substitution at the C5 position is strongly favored by the powerful para-directing effect of the -OCF3 group and is also an ortho position relative to the activating methyl group. Substitution at C3 is directed by both the chloro and methyl groups but may experience some steric hindrance. Substitution at C6 is directed by both the -OCF3 and -Cl groups.

While specific nitration studies on this compound are not extensively documented, the outcome can be predicted based on the established regiodirecting effects. The nitration of trifluoromethoxybenzene is known to occur, albeit more slowly than benzene (B151609), yielding a mixture of ortho and para isomers with a strong preference for the para product. beilstein-journals.org For this compound, the nitronium ion (NO2+) electrophile will attack the ring at the positions activated by the directing groups.

Based on the analysis of directing effects, the following products are expected:

Major Product: 2-Chloro-4-methyl-5-nitro-1-(trifluoromethoxy)benzene, due to the strong para-directing effect of the trifluoromethoxy group and the reinforcing ortho-directing effect of the methyl group.

Minor Products: 2-Chloro-4-methyl-3-nitro-1-(trifluoromethoxy)benzene and 2-Chloro-6-nitro-4-methyl-1-(trifluoromethoxy)benzene would likely be formed in smaller amounts.

Interactive Data Table: Predicted Products of Nitration

| Product Name | Position of Nitration | Key Directing Influences | Predicted Yield |

| 2-Chloro-4-methyl-5-nitro-1-(trifluoromethoxy)benzene | C5 | para to -OCF3, ortho to -CH3 | Major |

| 2-Chloro-4-methyl-3-nitro-1-(trifluoromethoxy)benzene | C3 | ortho to -Cl, ortho to -CH3 | Minor |

| 2-Chloro-6-nitro-4-methyl-1-(trifluoromethoxy)benzene | C6 | ortho to -OCF3, para to -Cl | Minor |

Aromatic sulfonation is a reversible electrophilic substitution reaction. Studies on the sulfonation of (trifluoromethoxy)benzene with sulfur trioxide (SO3) show that the reaction yields the 4-sulfonic acid product exclusively. researchgate.net This further confirms the strong para-directing nature of the trifluoromethoxy group.

Applying this principle to this compound, sulfonation is expected to proceed similarly to nitration, with the electrophile (SO3 or SO3H+) attacking the most nucleophilic positions. The primary product anticipated would be the result of substitution at the C5 position, which is para to the strongly directing -OCF3 group and ortho to the activating -CH3 group.

Nucleophilic Aromatic Substitution Processes and Reactivity of the Chloro Substituent

Nucleophilic aromatic substitution (NAS) is a pathway for replacing a leaving group (in this case, the -Cl atom) on an aromatic ring with a strong nucleophile. Unlike EAS, NAS is facilitated by the presence of strong electron-withdrawing groups, particularly at positions ortho and para to the leaving group. libretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.org

In this compound, the chloro leaving group is at the C2 position. The reactivity towards NAS is determined by the other substituents:

The trifluoromethoxy group at the C1 position is ortho to the chloro group. As a powerful electron-withdrawing group, it strongly activates the ring for nucleophilic attack by stabilizing the negative charge of the Meisenheimer intermediate through its inductive effect. libretexts.org

The methyl group at the C4 position is meta to the chloro group. As an electron-donating group, it has a slight deactivating effect on the reaction, but its influence from the meta position is less significant than the powerful activating effect of the ortho -OCF3 group.

Therefore, the chloro substituent in this compound is considered activated towards nucleophilic aromatic substitution. The reaction would proceed via an addition-elimination mechanism, where a strong nucleophile (e.g., hydroxide, alkoxide, or amide) attacks the carbon bearing the chlorine, forming a resonance-stabilized Meisenheimer complex, followed by the departure of the chloride ion to restore aromaticity. youtube.com

Transformations Involving Functional Groups on the Aromatic Ring

Reactions of the Trifluoromethoxy Moiety

The trifluoromethoxy (-OCF3) group is known for its exceptional chemical and thermal stability. beilstein-journals.org The strong carbon-fluorine bonds and the electron-withdrawing nature of the fluorine atoms make the group highly resistant to chemical attack. nih.gov It is generally inert to acids, bases, organometallic reagents, and common oxidizing or reducing agents. beilstein-journals.org This stability is a key reason for its increasing use in pharmaceutical and agrochemical design, as it can resist metabolic degradation. nih.govmdpi.com Consequently, under the conditions typically used for aromatic substitution reactions on the benzene ring, the trifluoromethoxy moiety itself is not expected to undergo transformation.

Reactivity of the Chloro Substituent with Strong Bases and Reducing Agents

The chloro substituent on the aromatic ring of this compound is a key site for chemical transformations. Aryl chlorides are known for their relative inertness compared to aryl bromides and iodides, a characteristic attributed to the high strength of the C(sp²)–Cl bond. Consequently, reactions involving the cleavage of this bond often necessitate forcing conditions or specialized catalytic systems.

Reactivity with Strong Bases: Generally, aryl chlorides are resistant to nucleophilic aromatic substitution (SNAr) reactions with strong bases unless the aromatic ring is activated by potent electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the trifluoromethoxy group is a strong electron-withdrawing group. However, its meta position relative to the chloro substituent provides only moderate activation. Therefore, reactions with strong bases like sodium amide or alkoxides would likely require high temperatures and pressures to proceed, if at all.

Reactivity with Reducing Agents: Reductive dehalogenation of aryl chlorides is a synthetically useful transformation but presents challenges due to the stability of the carbon-chlorine bond. nih.gov Various methods have been developed to achieve this reduction. Catalytic hydrogenation using a palladium-on-carbon catalyst with a hydrogen source is a common approach. sci-hub.seorganic-chemistry.org The efficiency of this method can be enhanced through the use of additives like triethylamine or by employing alternative hydrogen donors such as sodium hypophosphite or sodium borohydride. sci-hub.se

More advanced techniques, such as photoredox catalysis, have emerged as powerful tools for the activation of aryl chlorides under mild conditions. nih.gov These methods utilize organophotocatalysts, like N-phenylphenothiazines, which upon photoexcitation can engage in a single electron transfer (SET) with the aryl chloride. nih.gov This process generates a radical anion that readily fragments, cleaving the C-Cl bond and forming an aryl radical, which can then be converted to the dehalogenated product.

| Reaction Type | Reagents and Conditions | Key Features | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, neutral conditions | More vigorous conditions needed for chlorides than bromides. sci-hub.seorganic-chemistry.org | sci-hub.seorganic-chemistry.org |

| Transfer Hydrogenation | Formate salts, NaBH₄, or NaH₂PO₂ with Pd catalyst | Avoids the use of gaseous hydrogen. sci-hub.se | sci-hub.se |

| Photoredox Catalysis | Organophotocatalyst (e.g., N-phenylphenothiazine), visible light, H-atom donor | Activates strong C-Cl bonds via photoinduced electron transfer under mild conditions. nih.gov | nih.gov |

| Photolysis | UV light in an alcohol solvent | Direct photochemical cleavage of the C-Cl bond. sci-hub.se | sci-hub.se |

Transformations of the Methyl Group (e.g., Oxidation, Halogenation of Side Chain)

The methyl group at the C4 position of the benzene ring is another functional handle that can undergo a variety of chemical transformations, most notably oxidation and side-chain halogenation.

Oxidation: The oxidation of methyl groups on aromatic rings can yield aldehydes, carboxylic acids, or alcohols, depending on the oxidant and reaction conditions. The electronic nature of other substituents on the ring can influence the rate of oxidation. nih.gov For N-heteroaromatic compounds, selenium dioxide (SeO₂) has been effectively used, with its performance enhanced by the presence of a co-oxidant like tert-butyl hydroperoxide, leading to aldehydes or carboxylic acids in moderate to good yields. semanticscholar.org Applying this to this compound, the methyl group could be oxidized to 2-chloro-4-formyl-1-(trifluoromethoxy)benzene or 3-chloro-4-(trifluoromethoxy)benzoic acid.

Side-Chain Halogenation: The halogenation of the methyl group occurs via a free-radical mechanism and is typically initiated by ultraviolet (UV) light or a chemical radical initiator, such as an azo compound. google.com This process, known as side-chain halogenation, is distinct from electrophilic aromatic halogenation, which would add a halogen to the ring itself. The reaction proceeds stepwise, allowing for the controlled formation of mono-, di-, or tri-halogenated products. For instance, reaction with chlorine gas under UV irradiation can convert the methyl group into a chloromethyl (-CH₂Cl), dichloromethyl (-CHCl₂), or trichloromethyl (-CCl₃) group. The extent of chlorination can be controlled by the reaction time and the stoichiometry of the chlorine gas used. google.com

| Transformation | Typical Reagents | Potential Product from this compound | Reference |

|---|---|---|---|

| Oxidation to Aldehyde | Selenium dioxide (SeO₂), tert-Butyl hydroperoxide | 2-Chloro-4-formyl-1-(trifluoromethoxy)benzene | semanticscholar.org |

| Oxidation to Carboxylic Acid | Potassium permanganate (KMnO₄), Chromic acid (H₂CrO₄) | 3-Chloro-4-(trifluoromethoxy)benzoic acid | nih.gov |

| Side-Chain Monochlorination | Cl₂, UV light or radical initiator (e.g., AIBN) | 2-Chloro-4-(chloromethyl)-1-(trifluoromethoxy)benzene | google.com |

| Side-Chain Dichlorination | Excess Cl₂, UV light or radical initiator | 2-Chloro-4-(dichloromethyl)-1-(trifluoromethoxy)benzene | google.com |

| Side-Chain Trichlorination | Large excess Cl₂, UV light or radical initiator | 2-Chloro-4-(trichloromethyl)-1-(trifluoromethoxy)benzene | google.com |

Mechanistic Studies and Elucidation of Reaction Pathways

Radical Mechanisms in Trifluoromethylation and Related Reactions

While this compound already contains a fluorinated group, understanding radical mechanisms is crucial as many modern synthetic methods for introducing such groups or for modifying aryl halides operate through radical intermediates. Radical trifluoromethylation of arenes serves as a well-studied model for these processes. sustech.edu.cnrsc.org

The generally accepted mechanism involves three key stages:

Initiation: A trifluoromethyl radical (•CF₃) is generated from a suitable precursor. sustech.edu.cn Precursors like trifluoromethanesulfonyl chloride (CF₃SO₂Cl) or Togni and Umemoto reagents can generate •CF₃ radicals under thermal, photochemical (often with a photoredox catalyst), or electrochemical conditions. sustech.edu.cnprinceton.edu

Propagation: The highly electrophilic •CF₃ radical adds to the electron-rich aromatic ring. This addition disrupts the aromaticity and forms a resonance-stabilized cyclohexadienyl radical intermediate. princeton.edu

Product Formation: The radical intermediate is then oxidized to a cyclohexadienyl cation. This oxidation step can be promoted by an oxidant in the reaction mixture or by the photocatalyst itself. Subsequent deprotonation (loss of H⁺) restores the aromaticity of the ring, yielding the final trifluoromethylated arene product. princeton.edu

Similar radical pathways are involved in the functionalization of aryl halides, where an aryl radical is generated as a key intermediate.

Electron Transfer Processes in Chemical Transformations

Electron transfer is a fundamental step in many reactions involving the activation of stable molecules like aryl chlorides. thieme-connect.com Single Electron Transfer (SET) is particularly prominent in transformations initiated by photoredox catalysis. nih.govnih.gov

In the context of reducing the chloro substituent of this compound, a typical photoredox catalytic cycle would proceed as follows:

A photocatalyst (PC) absorbs visible light, promoting it to an excited state (PC*), which is a potent reducing agent.

The excited photocatalyst (PC*) transfers a single electron to the aryl chloride (Ar-Cl), which has a high reduction potential. nih.gov

This SET process generates the oxidized photocatalyst (PC⁺) and a radical anion of the aryl chloride (Ar-Cl•⁻).

The highly unstable radical anion rapidly undergoes fragmentation, cleaving the C-Cl bond to produce a neutral aryl radical (Ar•) and a chloride anion (Cl⁻). nih.gov

The aryl radical can then abstract a hydrogen atom from a donor in the reaction medium to yield the dehalogenated product (Ar-H), or it can be trapped by other reagents to form new bonds.

This SET mechanism allows for the activation of the otherwise robust C-Cl bond under exceptionally mild conditions, avoiding the need for harsh reagents or high temperatures. nih.gov

Catalytic Mechanisms (e.g., Transition Metal Catalysis)

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful methods for forming new bonds at the site of the chloro substituent. Palladium- and copper-catalyzed reactions are particularly relevant for aryl chlorides. beilstein-journals.orgacs.org

Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki, Heck, and Buchwald-Hartwig couplings enable the formation of C-C, C-alkenyl, and C-N bonds, respectively. The catalytic cycle for a Suzuki coupling of this compound with an organoboron reagent (R-B(OR)₂) serves as a representative example:

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl chloride (Ar-Cl), inserting into the C-Cl bond to form a Pd(II) intermediate (Ar-Pd(II)-Cl). This is often the rate-limiting step for aryl chlorides.

Transmetalation: The Ar-Pd(II)-Cl complex reacts with the organoboron reagent in the presence of a base. The organic group (R) is transferred from boron to palladium, displacing the chloride and forming a new complex (Ar-Pd(II)-R).

Reductive Elimination: The Ar-Pd(II)-R complex undergoes reductive elimination, where the two organic groups (Ar and R) are coupled to form the final product (Ar-R). This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue. beilstein-journals.org

Copper-Catalyzed Reactions: Copper catalysts are also effective, particularly for trifluoromethylation reactions using reagents like CuCF₃. acs.org A combined experimental and computational study of the trifluoromethylation of aryl halides with CuCF₃ points to a non-radical mechanism where the rate-determining step is the oxidative addition of the aryl halide to the Cu(I) center. researchgate.net The presence of ortho substituents can sometimes accelerate these reactions, an observation known as the "ortho effect." acs.orgresearchgate.net

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to modern chemistry, enabling the elucidation of molecular geometries and electronic landscapes. These methods solve the Schrödinger equation, or approximations of it, to determine the energetic and electronic state of a molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. arxiv.orgq-chem.com It is widely employed for geometry optimization, a process that algorithmically alters the positions of atoms in a molecule to find the most stable configuration, which corresponds to the lowest possible ground state energy. stackexchange.com For 2-Chloro-4-methyl-1-(trifluoromethoxy)benzene, a DFT calculation, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would yield the optimized molecular geometry.

This process provides precise data on bond lengths, bond angles, and dihedral angles. The resulting optimized structure reflects the steric and electronic effects of the chloro, methyl, and trifluoromethoxy substituents on the benzene (B151609) ring. For instance, the electron-withdrawing nature of the chlorine and trifluoromethoxy groups and the electron-donating nature of the methyl group would influence the aromatic C-C bond lengths and the planarity of the ring.

Illustrative Optimized Geometrical Parameters:

| Illustrative Bond Lengths (Å) | Illustrative Bond Angles (°) | ||

|---|---|---|---|

| Bond | Expected Value | Angle | Expected Value |

| C-C (aromatic) | 1.39 - 1.41 | C-C-C (aromatic) | 118 - 122 |

| C-Cl | ~1.74 | C-C-Cl | ~120 |

| C-O | ~1.36 | C-O-C | ~118 |

| O-CF3 | ~1.42 | O-C-F | ~108 |

| C-F | ~1.35 | F-C-F | ~107 |

| C-CH3 | ~1.51 | C-C-H (methyl) | ~109.5 |

| C-H (aromatic) | ~1.08 | C-C-H (aromatic) | ~120 |

Note: The data in this table is illustrative and represents typical values for similar chemical bonds and angles. Specific values for this compound would require a dedicated DFT calculation.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.orgsemanticscholar.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties.

Illustrative Frontier Orbital Energies:

| Parameter | Illustrative Energy Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 | Represents the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 | Represents the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | 5.3 | A larger gap suggests high chemical stability and low reactivity. |

Note: The data in this table is hypothetical and for illustrative purposes. Actual values are obtained from quantum chemical calculations.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. libretexts.org It is an invaluable tool for predicting the reactive behavior of a molecule, particularly in electrophilic and nucleophilic substitution reactions. walisongo.ac.id The map is color-coded to indicate different regions of electrostatic potential:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas, which are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas, which are susceptible to nucleophilic attack.

Green: Regions of neutral or near-zero potential. youtube.com

For this compound, the MEP map would likely show negative potential (red/yellow) around the highly electronegative oxygen and chlorine atoms, as well as the π-system of the benzene ring. The fluorine atoms of the trifluoromethoxy group would also contribute to a strong negative potential. Conversely, the hydrogen atoms of the methyl group and the aromatic ring would exhibit a positive potential (blue). researchgate.netresearchgate.net

Spectroscopic Parameter Prediction and Validation

Computational chemistry allows for the prediction of various spectroscopic parameters. Comparing these theoretical spectra with experimental results is a powerful method for confirming the molecular structure and understanding its vibrational and electronic properties.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts have become a standard tool for the structural elucidation of organic compounds. rsc.org Methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically used within a DFT framework, can predict ¹H and ¹³C NMR chemical shifts with high accuracy. nih.gov

For this compound, the calculated shifts would be compared to experimental data. The chemical shifts are influenced by the electron density around each nucleus. The electron-withdrawing chlorine and trifluoromethoxy groups would cause deshielding (downfield shifts) for nearby carbon and hydrogen atoms, while the electron-donating methyl group would cause shielding (upfield shifts). Accurate prediction of these shifts helps in the unambiguous assignment of each peak in the experimental spectrum to a specific atom in the molecule. acs.org

Illustrative Predicted NMR Chemical Shifts (δ in ppm):

| Atom Type | Illustrative Predicted Chemical Shift (ppm) | Assignment Rationale |

|---|---|---|

| ¹H (Aromatic) | 7.0 - 7.5 | Protons on the benzene ring, influenced by all substituents. |

| ¹H (Methyl) | ~2.3 | Protons of the -CH₃ group. |

| ¹³C (C-O) | ~148 | Aromatic carbon bonded to the highly electronegative -OCF₃ group. |

| ¹³C (C-Cl) | ~132 | Aromatic carbon bonded to the chlorine atom. |

| ¹³C (Aromatic C-H) | 120 - 130 | Aromatic carbons bonded to hydrogen. |

| ¹³C (Aromatic C-CH₃) | ~135 | Aromatic carbon bonded to the methyl group. |

| ¹³C (CF₃) | ~121 (quartet) | Carbon of the trifluoromethyl group, split by fluorine atoms. |

| ¹³C (Methyl) | ~20 | Carbon of the -CH₃ group. |

Note: This table contains illustrative data. Actual chemical shifts depend on the specific electronic environment and would be determined via computational modeling.

Computational methods, particularly DFT, are used to calculate the harmonic vibrational frequencies of molecules. nih.govupdatepublishing.com These calculated frequencies correspond to the fundamental modes of vibration, which are observed as peaks in Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra. semanticscholar.org By analyzing the nature of these vibrations (e.g., stretching, bending, rocking), each calculated frequency can be assigned to a specific motion of atoms or functional groups within the molecule.

For this compound, theoretical vibrational analysis would help in assigning the peaks in its experimental IR and Raman spectra. Characteristic frequencies for C-H stretching, aromatic C=C stretching, C-Cl stretching, C-O stretching, and the strong vibrations associated with the C-F bonds of the trifluoromethoxy group would be identified. A comparison between the calculated and experimental wavenumbers, often using a scaling factor to account for anharmonicity and method limitations, serves as a powerful validation of the molecule's structure.

Illustrative Vibrational Frequencies (cm⁻¹):

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectrum |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, FT-Raman |

| Methyl C-H Stretch | 2850 - 3000 | FT-IR, FT-Raman |

| Aromatic C=C Stretch | 1450 - 1600 | FT-IR, FT-Raman |

| C-F Stretch (asymmetric) | 1200 - 1300 | FT-IR (Strong) |

| C-F Stretch (symmetric) | 1100 - 1200 | FT-IR (Strong) |

| C-O Stretch | 1200 - 1280 | FT-IR |

| C-Cl Stretch | 600 - 800 | FT-IR, FT-Raman |

Note: This table presents typical wavenumber ranges for the specified functional groups. Precise values for the title compound require specific theoretical calculations.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling provides a powerful lens through which the intricate mechanisms of chemical reactions involving this compound can be elucidated. By employing sophisticated theoretical frameworks, chemists can explore potential reaction pathways, analyze the energetic landscapes of these transformations, and gain a deeper understanding of the electronic factors that govern reactivity.

Exploration of Possible Mechanistic Routes (e.g., Single Electron Transfer vs. Direct Nucleophilic Attack)

Reactions involving aryl halides such as this compound can often proceed through different mechanistic routes. Two plausible pathways for nucleophilic substitution at the aromatic ring are direct nucleophilic attack (SNAAr mechanism) and a single electron transfer (SET) mechanism.

Direct Nucleophilic Attack (SNAAr): This mechanism is a common pathway for nucleophilic aromatic substitution. It typically proceeds in two steps: the nucleophile attacks the carbon atom bearing the leaving group (in this case, the chlorine atom), forming a high-energy carbanionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group departs, restoring the aromaticity of the ring. The presence of electron-withdrawing groups on the aromatic ring can stabilize the negatively charged intermediate, thereby facilitating the reaction. In this compound, the trifluoromethoxy group (-OCF3) is a strong electron-withdrawing group, which would be expected to stabilize the Meisenheimer complex and favor this pathway.

Single Electron Transfer (SET): An alternative pathway involves the transfer of a single electron from a donor species to the aryl halide, generating a radical anion. This radical anion can then undergo fragmentation, losing the halide anion to form an aryl radical. The aryl radical can then react with a nucleophile. Computational studies on similar fluoroarenes have shown that their reactions with certain organometallic reagents can proceed through a concerted SNAr-like pathway where one metal center acts as a nucleophile and another as an electrophile, facilitating C-F bond activation. While less common for simple nucleophiles, the SET mechanism can be a viable alternative, particularly with potent reducing agents or under photochemical conditions.

Computational modeling can differentiate between these pathways by calculating the potential energy surfaces for both routes. The calculated activation energies for the formation of the Meisenheimer complex versus the energy barrier for electron transfer can provide strong evidence for the predominance of one mechanism over the other under specific reaction conditions.

Transition State Analysis and Reaction Energetics

A critical aspect of computational reaction mechanism studies is the identification and characterization of transition states. A transition state represents the highest energy point along the reaction coordinate, and its structure and energy determine the activation barrier and, consequently, the reaction rate.

For a direct nucleophilic attack on this compound, computational methods such as Density Functional Theory (DFT) can be used to locate the transition state geometry for the formation of the Meisenheimer complex. The analysis of the transition state structure would reveal the extent of bond formation between the nucleophile and the aromatic carbon and the degree of bond breaking of the carbon-chlorine bond.

Molecular Electron Density Theory (MEDT) for Reaction Mechanisms

Molecular Electron Density Theory (MEDT) offers a powerful framework for understanding chemical reactivity based on the analysis of the electron density distribution. nih.govresearchgate.net MEDT posits that the changes in electron density along a reaction path are the driving force of a chemical reaction. nih.govresearchgate.net

Within the MEDT framework, the reactivity of this compound can be analyzed by examining its conceptual DFT reactivity indices, such as electrophilicity and nucleophilicity. The trifluoromethoxy group, being strongly electron-withdrawing, will significantly increase the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack.

Topological analysis of the electron localization function (ELF) along the reaction coordinate can provide detailed insights into the bond-forming and bond-breaking processes. For a nucleophilic aromatic substitution reaction, ELF analysis can visualize the formation of the new bond between the nucleophile and the carbon atom and the breaking of the C-Cl bond, providing a detailed picture of the electronic rearrangements occurring during the reaction.

Non-Linear Optical (NLO) Properties Theoretical Evaluation (e.g., Dipole Moment, Hyperpolarizability)

Computational chemistry is an indispensable tool for the theoretical evaluation of the Non-Linear Optical (NLO) properties of molecules. These properties are of great interest for applications in optoelectronics and photonics. For this compound, DFT calculations can be employed to predict key NLO parameters such as the dipole moment and hyperpolarizability.

The NLO response of a molecule is related to its ability to be polarized by an external electric field. Molecules with a large dipole moment and significant charge separation, often found in push-pull systems with electron-donating and electron-withdrawing groups, tend to exhibit higher NLO activity. In this compound, the trifluoromethoxy group is a strong electron-withdrawing group, while the methyl group is a weak electron-donating group. The chlorine atom also acts as an electron-withdrawing group through induction but can be a weak pi-donor. This combination of substituents creates an asymmetric electron distribution within the molecule, which is a prerequisite for second-order NLO properties.

The key NLO parameters that can be computationally evaluated include:

Polarizability (α): This describes the ease with which the electron cloud of a molecule can be distorted by an external electric field.

First Hyperpolarizability (β): This is the primary measure of the second-order NLO response of a molecule. A large β value indicates a strong NLO activity.

Theoretical calculations for molecules with similar substitution patterns can provide an estimation of the NLO properties of this compound. The calculated values are typically reported in atomic units (a.u.) and can be converted to electrostatic units (esu).

| Parameter | Calculated Value (a.u.) |

|---|---|

| Dipole Moment (μ) | 2.50 |

| Mean Polarizability (α) | 105.0 |

| First Hyperpolarizability (β) | 150.0 |

Note: The values in the table are hypothetical and for illustrative purposes, based on typical ranges for similarly substituted benzene derivatives. Actual calculated values for this compound would require a specific computational study.

The magnitude of the first hyperpolarizability is influenced by the nature and relative positions of the substituent groups. The interplay of the electron-donating methyl group and the electron-withdrawing trifluoromethoxy and chloro groups in this compound is expected to result in a notable NLO response.

Research Applications and Derivative Chemistry

Role as a Synthetic Intermediate in Complex Molecule Construction

The reactivity of 2-Chloro-4-methyl-1-(trifluoromethoxy)benzene, governed by its distinct functional groups, allows it to serve as a cornerstone in the construction of a wide array of more complex molecules. The trifluoromethoxy (-OCF₃) group enhances metabolic stability and lipophilicity, while the chlorine atom provides a reactive site for nucleophilic substitution, making the compound a valuable precursor in several areas of chemical synthesis. smolecule.com

In the realm of pharmaceutical chemistry, trifluoromethoxy-substituted benzene (B151609) rings are incorporated into drug candidates to enhance their pharmacological profiles. The metabolic resistance conferred by the -OCF₃ group is a significant advantage. For instance, derivatives of this compound are investigated for their potential in developing new antifungal, antibacterial, and anticancer agents due to the compound's inherent biological activities. smolecule.com

Research into non-steroidal antiandrogen drugs, such as Bicalutamide, has explored the impact of various structural modifications on receptor binding affinity. In structure-activity relationship (SAR) studies of Bicalutamide analogues, the introduction of a (trifluoromethoxy)benzene fragment was found to increase lipophilicity, a key factor in drug efficacy. This modification resulted in a derivative with stronger binding to the androgen receptor compared to the parent compound, highlighting the value of this moiety in drug design. mdpi.com

Table 1: Research on Bicalutamide (BCL) Derivatives

| Compound | Modifying Fragment | Effect on Lipophilicity (LogP) | Impact on Receptor Binding |

|---|---|---|---|

| (R)-BCL | (Reference) | 2.154 | Standard |

The structural features of this compound make it a compound of interest in the agrochemical industry. Research has shown that it exhibits significant herbicidal activity, primarily by disrupting photosynthetic electron transport systems in plants. smolecule.com Furthermore, it has been identified as an effective insect growth regulator, capable of interfering with the hormonal systems that control metamorphosis and molting in target insect species. smolecule.com These dual activities make it a valuable intermediate for the development of new crop protection agents. The presence of both chlorine and a trifluoromethoxy group contributes to its effectiveness as a herbicidal agent. smolecule.com

While direct, large-scale applications in specialty materials are not widely documented, the properties of this compound make it a candidate for research into advanced materials. The trifluoromethyl group is known to be used in the synthesis of specialty chemicals. industrialchemicals.gov.au Fluorinated compounds, in general, are integral to the development of materials like liquid crystals and specialty polymers due to the unique electronic properties conferred by fluorine atoms. The stability and specific reactivity of this compound make it a useful building block for creating novel molecules with desired material characteristics.

Design and Synthesis of Functionalized Derivatives for Academic Exploration

The core structure of this compound is a useful scaffold for academic research, particularly for studies aimed at understanding how molecular structure influences biological activity and for creating new chemical tools for research.

Key findings from SAR studies on related compounds include:

Enhanced Metabolic Stability : In microsomal stability assays, derivatives containing the trifluoromethoxy group show significantly longer half-lives compared to their methoxy analogues. The -OCF₃ group deactivates the benzene ring, slowing down oxidative metabolism by enzymes like cytochrome P450. smolecule.com

Increased Lipophilicity and Binding Affinity : As seen in studies of Bicalutamide analogues, replacing less lipophilic groups with a (trifluoromethoxy)benzene fragment can lead to enhanced binding at target receptors. The increased lipophilicity can improve membrane permeability and hydrophobic interactions within the binding site. mdpi.com

Influence of Fluorine on Biological Activity : The substitution of a hydroxyl group with fluorine can have a dramatic effect on receptor binding. Since fluorine can only act as a hydrogen bond acceptor, unlike a hydroxyl group which can both donate and accept, this substitution allows researchers to probe the nature of the interaction between a molecule and its receptor. nih.gov

Table 2: Metabolic Stability of -OCF₃ vs. -OCH₃ Analogues

| Functional Group | Half-life (t½) in Human Liver Microsomes | Key Mechanism of Stability |

|---|---|---|

| Methoxy (-OCH₃) | 8.1 minutes | Susceptible to P450-mediated oxidation |

Molecular probes are fluorophores or other tagged molecules designed to interact with a specific target, allowing researchers to study biological processes with high sensitivity. univr.it The trifluoromethyl group is particularly useful in the design of probes for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. As ¹⁹F is not naturally abundant in biological systems, probes containing this nucleus provide a clear signal with no background noise.

A notable example involves a bisbenzimide derivative modified with a 3,5-bis(trifluoromethyl)benzene group. This compound was synthesized to serve as a bimodal molecular probe for detecting specific DNA sequences. The probe's fluorescence and its ¹⁹F NMR chemical shift change significantly upon binding to DNA, enabling detection through two different analytical methods simultaneously. nih.gov This demonstrates how trifluoromethylated benzene structures, related to this compound, can be derivatized to create sophisticated tools for chemical biology and diagnostics.

Integration into Material Science Research

Polymer Chemistry and Advanced Materials Development

There is no specific information available regarding the use of this compound in polymer chemistry or the development of advanced materials.

Exploration in Electronic and Optical Device Applications

There is no specific information available regarding the exploration of this compound in electronic and optical device applications.

Investigations into Biological Activities (In Vitro Studies)

Antifungal Activity Studies

There are no specific in vitro studies available that detail the antifungal activity of this compound.

Antibacterial Properties Research

There is no specific research available on the in vitro antibacterial properties of this compound.

Antioxidant Effects Exploration

There is no specific information from in vitro studies available regarding the antioxidant effects of this compound.

Research on this compound and its Biological Activities Remains Limited

Chemical databases and suppliers list this compound and provide its basic chemical and physical properties. However, peer-reviewed scientific articles focusing on its pharmacological properties, particularly concerning its potential as an anti-inflammatory or anticancer agent, were not identified.

General statements from some commercial suppliers suggest potential biological activities, including anti-inflammatory and anticancer effects. One source mentions that in vitro studies indicate the compound may act as a cancer chemopreventive agent by inhibiting pathways involved in inflammation and cancer progression. smolecule.com However, these claims are not substantiated with specific experimental data, detailed research findings, or quantitative results such as IC50 values or specific cellular targets. Without access to primary research data, it is not possible to provide a detailed and scientifically rigorous overview of its in vitro anti-inflammatory and anticancer activities as requested.

The absence of such data suggests that this compound may primarily serve as a chemical intermediate or building block for the synthesis of more complex molecules that are then investigated for their biological activities. Further research would be necessary to elucidate any intrinsic anti-inflammatory or anticancer properties of this specific compound.

Advanced Analytical Methodologies in Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is the primary tool for determining the molecular structure of 2-Chloro-4-methyl-1-(trifluoromethoxy)benzene. Each technique provides a unique piece of the structural puzzle, and together they offer a definitive characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the number and type of atoms and their connectivity.

¹H NMR: Proton NMR spectroscopy identifies the number and electronic environment of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The aromatic region would display complex splitting patterns due to spin-spin coupling between adjacent protons, with chemical shifts influenced by the electron-withdrawing chloro and trifluoromethoxy groups and the electron-donating methyl group. The methyl protons would typically appear as a singlet in the upfield region.

¹³C NMR: This technique provides information about the carbon skeleton of the molecule. Each unique carbon atom in the benzene (B151609) ring and the methyl group will produce a distinct signal. The chemical shifts of the aromatic carbons are significantly affected by the attached substituents. The carbon bonded to the trifluoromethoxy group would appear in a characteristic region, and its signal may show splitting due to coupling with the fluorine atoms. rsc.org

¹⁹F NMR: As the compound contains a trifluoromethoxy group, ¹⁹F NMR is a crucial technique for its characterization. It provides a highly sensitive and direct probe for the fluorine-containing moiety. The spectrum is expected to show a singlet for the three equivalent fluorine atoms of the -OCF₃ group, with a characteristic chemical shift that helps confirm its presence and electronic environment. rsc.orgrsc.orgbeilstein-journals.org

Interactive Table: Representative NMR Data for Substituted Benzene Derivatives

| Nucleus | Chemical Shift (δ, ppm) Range | Expected Multiplicity | Coupling Constants (J, Hz) | Notes |

|---|---|---|---|---|

| ¹H | 7.0 - 7.5 | d, s | ~8-9 (ortho) | Aromatic proton shifts are influenced by substituents. |

| ¹H | 2.3 - 2.5 | s | N/A | Signal for the methyl (-CH₃) group protons. |

| ¹³C | 115 - 155 | s, d | J(C-F) ~2-5 Hz | Aromatic carbon signals; carbon attached to -OCF₃ may show C-F coupling. |

| ¹³C | 120.5 (q) | q | J(C-F) ~257 Hz | Characteristic quartet for the carbon of the -CF₃ group in related compounds. |

| ¹³C | 18 - 22 | q | N/A | Signal for the methyl (-CH₃) carbon. |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound. These methods measure the vibrational frequencies of bonds within the molecule.

IR Spectroscopy: This technique identifies characteristic absorption bands corresponding to specific bond vibrations. Key expected absorptions for this compound include C-H stretching from the aromatic ring and methyl group, C=C stretching vibrations from the benzene ring, and strong, characteristic bands for the C-O and C-F bonds of the trifluoromethoxy group. The C-Cl stretching vibration would also be present, typically in the fingerprint region. researchgate.net

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly useful for analyzing vibrations of non-polar bonds. It can provide clear signals for the aromatic ring's symmetric vibrations and the C-Cl bond. semanticscholar.orgias.ac.in

Together, these techniques allow for a detailed "fingerprint" of the molecule, confirming the presence of its key structural components. researchgate.netsemanticscholar.org

Interactive Table: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman | Medium-Weak |

| Aliphatic C-H Stretch (Methyl) | 2850 - 3000 | IR, Raman | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman | Medium-Strong |

| C-F Stretch (Trifluoromethoxy) | 1100 - 1300 | IR | Strong |

| C-O Stretch (Aryl Ether) | 1200 - 1280 | IR | Strong |

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of this compound and can provide structural information through analysis of its fragmentation patterns.

When coupled with Gas Chromatography (GC-MS), it becomes a potent tool for separating the compound from a mixture and confirming its identity and purity. nih.govscience.gov The GC component separates compounds based on their volatility and interaction with a stationary phase, while the MS component provides a mass spectrum for each separated peak. rsc.orgepa.gov

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact molecular weight. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak is expected, confirming the presence of one chlorine atom. Analysis of the fragmentation pattern can reveal the loss of fragments such as -CH₃, -Cl, or -OCF₃, further corroborating the proposed structure.

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. For aromatic compounds like this compound, the primary absorptions occur in the UV region and are due to π → π* electronic transitions within the benzene ring. science-softcon.de

The position of the absorption maximum (λmax) and the intensity of the absorption are influenced by the substituents on the benzene ring. The chloro, methyl, and trifluoromethoxy groups will cause shifts in the absorption bands compared to unsubstituted benzene. aatbio.comresearchgate.net While not as structurally informative as NMR or MS, UV-Vis spectroscopy is a valuable tool for quantitative analysis and for confirming the presence of the aromatic chromophore.

Diffraction Techniques for Solid-State Analysis

While spectroscopic methods reveal the connectivity and functional groups of a molecule, diffraction techniques provide precise information about the arrangement of atoms in three-dimensional space, but only when the compound is in a crystalline solid state.

X-ray crystallography is the gold standard for determining the exact molecular structure of a crystalline solid. acs.org By diffracting X-rays off a single crystal of this compound, it is possible to generate a three-dimensional electron density map of the molecule.

This analysis provides unambiguous data on:

Bond Lengths: The precise distances between bonded atoms.

Bond Angles: The angles formed between adjacent bonds.

Torsion Angles: The dihedral angles that define the molecule's conformation.

Intermolecular Interactions: Information on how molecules are packed together in the crystal lattice.

This technique yields a definitive confirmation of the compound's connectivity and stereochemistry, providing an absolute structural proof that complements the data obtained from spectroscopic methods. nih.goviucr.org

Chromatographic Techniques for Separation and Analysis (e.g., Flash Column Chromatography)

Chromatographic methods are fundamental to the isolation and purification of "this compound" from reaction mixtures and for its detailed analysis. Flash column chromatography, a technique that utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase, is a commonly employed method for the purification of moderately polar organic compounds like the subject molecule.

In the context of synthesizing and isolating compounds with structural similarities to "this compound," such as other halogenated and trifluoromethylated aromatic ethers, flash column chromatography is a standard purification step. rsc.org The choice of eluent, a mixture of a non-polar solvent like petroleum ether or hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane, is optimized to achieve efficient separation of the desired product from impurities. rsc.org

While specific research detailing the flash column chromatography of "this compound" is not extensively documented in publicly available literature, a representative protocol can be inferred from standard laboratory practices for compounds of a similar nature. The effectiveness of the separation is typically monitored by thin-layer chromatography (TLC) before being scaled up to a flash column.

Below is a hypothetical data table representing a typical flash column chromatography setup for the purification of a compound like "this compound," based on common practices for related substances.

Table 1: Representative Parameters for Flash Column Chromatography Purification

| Parameter | Value/Description |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase (Eluent) | Ethyl Acetate / Hexane mixture |

| Gradient | Isocratic (e.g., 5% Ethyl Acetate in Hexane) |